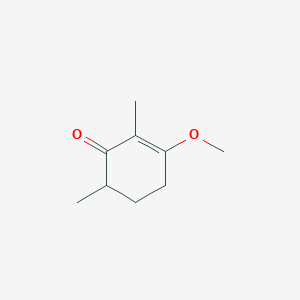

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

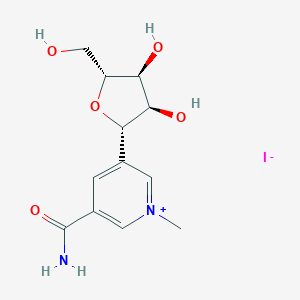

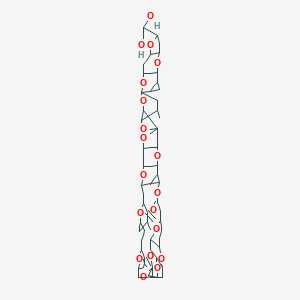

Le tosilate de sultamicilline est un double ester de sulbactam et d'ampicilline, qui sont tous deux des antibiotiques bêta-lactamines. Il est utilisé pour traiter les infections bactériennes en empêchant les bactéries de former leur enveloppe protectrice . Ce composé est particulièrement efficace contre les bactéries productrices de bêta-lactamases, qui sont résistantes à de nombreux autres antibiotiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tosilate de sultamicilline est synthétisé par estérification du sulbactam et de l'ampicilline. La préparation implique la formation d'un complexe d'inclusion de β-cyclodextrine pour améliorer sa stabilité et sa solubilité . Les conditions de réaction impliquent généralement l'utilisation de solutions aqueuses saturées et la spectrophotométrie UV pour déterminer la teneur du mélange .

Méthodes de production industrielle : Dans les milieux industriels, la préparation du tosilate de sultamicilline implique l'optimisation des conditions du procédé, telles que le ratio d'utilisation du tosilate de sultamicilline avec la β-cyclodextrine, la température d'inclusion et le temps de réaction . Le rendement d'inclusion est utilisé comme indicateur pour évaluer les conditions du procédé .

Analyse Des Réactions Chimiques

Types de réactions : Le tosilate de sultamicilline subit un clivage hydrolytique dans la paroi de l'intestin après ingestion orale, ce qui entraîne la libération d'ampicilline et de sulbactam dans un rapport molaire de 1 : 1 . Ce composé ne subit généralement pas de réactions d'oxydation ou de réduction, mais il est impliqué dans des réactions de substitution où les liaisons esters sont hydrolysées.

Réactifs et conditions courants : L'hydrolyse du tosilate de sultamicilline est facilitée par les enzymes de la paroi de l'intestin. Les conditions de réaction comprennent la présence d'eau et l'activité enzymatique, ce qui conduit à la formation d'ampicilline et de sulbactam .

Principaux produits formés : Les principaux produits formés par l'hydrolyse du tosilate de sultamicilline sont l'ampicilline et le sulbactam . Ces produits sont ensuite absorbés dans le système pour exercer leurs effets antibactériens.

Applications de la recherche scientifique

Le tosilate de sultamicilline a été utilisé dans diverses applications de recherche scientifique, y compris la prévention et le traitement de la pneumonie associée à la ventilation et de la bronchopneumopathie chronique obstructive . Il est également utilisé dans les tests de laboratoire comme étalon de référence dans la Pharmacopée européenne . De plus, le tosilate de sultamicilline est étudié pour sa pharmacocinétique et sa biodisponibilité, qui sont supérieures à 80 % .

Mécanisme d'action

Le tosilate de sultamicilline inhibe les bêta-lactamases dans les micro-organismes résistants à la pénicilline et agit contre les organismes sensibles pendant la phase de multiplication active en inhibant la biosynthèse du mucopeptide de la paroi cellulaire . Cela conduit à la mort des cellules bactériennes et à un contrôle efficace de l'infection .

Applications De Recherche Scientifique

Sultamicillin tosilate has been used in various scientific research applications, including the prevention and treatment of ventilator-associated pneumonia and chronic obstructive pulmonary disease . It is also used in laboratory tests as a reference standard in the European Pharmacopoeia . Additionally, sultamicillin tosilate is studied for its pharmacokinetics and bioavailability, which are better than 80% .

Mécanisme D'action

Sultamicillin tosilate inhibits beta-lactamases in penicillin-resistant microorganisms and acts against sensitive organisms during the stage of active multiplication by inhibiting the biosynthesis of cell wall mucopeptide . This leads to the death of bacterial cells and effective infection control .

Comparaison Avec Des Composés Similaires

Le tosilate de sultamicilline est unique car il s'agit d'un promédicament mutuel d'ampicilline et de sulbactam, ce qui renforce son activité contre les bactéries productrices de bêta-lactamases. Les composés similaires comprennent d'autres antibiotiques bêta-lactamines tels que l'amoxicilline-clavulanate et la pipéracilline-tazobactam. Le tosilate de sultamicilline a un spectre d'activité plus large et une meilleure absorption par l'intestin par rapport à ces composés.

Propriétés

Numéro CAS |

105518-36-3 |

|---|---|

Formule moléculaire |

C9H14O2 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

3-methoxy-2,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |

Clé InChI |

QPXBKAUORNTNCE-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C(C1=O)C)OC |

SMILES canonique |

CC1CCC(=C(C1=O)C)OC |

Synonymes |

2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B12746.png)

![5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12747.png)

![4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline](/img/structure/B12752.png)